5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
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Overview
Description
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C6H2Cl2N2O2S2 . It is a derivative of benzothiadiazole, a bicyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the chlorination of 2,1,3-benzothiadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve heating the reactants under reflux to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction is monitored closely to maintain optimal conditions and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the benzothiadiazole ring.
Scientific Research Applications
Chemistry: 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide-based compounds, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group reacts with amino groups in proteins, allowing for the attachment of various functional groups or labels .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex chemical structures .
Mechanism of Action
The mechanism of action of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole-4-sulfonyl chloride: Lacks the chlorine substituent at the 5-position.
5-Chloro-2,1,3-benzothiadiazole-4-amine: Contains an amino group instead of the sulfonyl chloride group.
Uniqueness: The presence of both the chlorine substituent and the sulfonyl chloride group in 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride makes it unique. The chlorine atom increases the compound’s reactivity and allows for further functionalization, while the sulfonyl chloride group provides a reactive site for nucleophilic substitution reactions .
Properties
IUPAC Name |
5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRRVYGVTOFMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587961 |
Source
|
Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100130-48-1 |
Source
|
Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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